molecular formula C4H7NO B3381735 (4S)-4-Methylazetidin-2-one CAS No. 26757-74-4

(4S)-4-Methylazetidin-2-one

Cat. No.: B3381735
CAS No.: 26757-74-4
M. Wt: 85.1 g/mol
InChI Key: XMSFNEZQRPOHAR-VKHMYHEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected amino acids. For instance, the cyclization of N-protected serine derivatives can yield this compound under appropriate conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of azetidinone precursors. This method can be optimized for large-scale production by using heterogeneous catalysts and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4S)-4-Methylazetidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving β-lactamases.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-Methylazetidin-2-one involves its interaction with biological targets, such as enzymes. In the case of β-lactam antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Methylazetidin-2-one: The enantiomer of (4S)-4-Methylazetidin-2-one, which may have different biological activities and properties.

    Azetidin-2-one: The parent compound without the methyl group, which serves as a core structure for various β-lactam antibiotics.

    Penicillin: A well-known β-lactam antibiotic with a similar core structure but different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to differences in biological activity and selectivity compared to its enantiomer and other β-lactam derivatives.

Properties

IUPAC Name

(4S)-4-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSFNEZQRPOHAR-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548175
Record name (4S)-4-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26757-74-4
Record name (4S)-4-Methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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